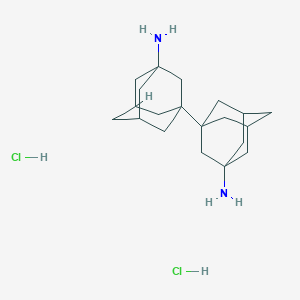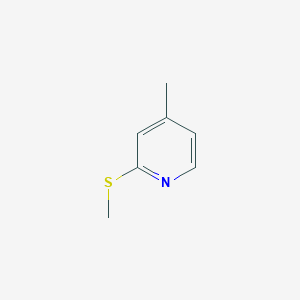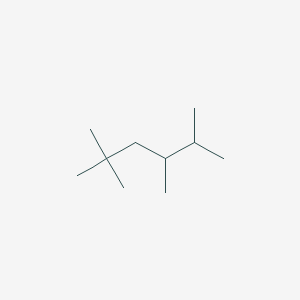
2,2,4,5-Tetramethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5-Tetramethylhexane is a branched hydrocarbon with the chemical formula C10H22. It is a colorless liquid that is used in many industrial applications. This compound is also known by the name isooctane. Isooctane is a very important compound in the petrochemical industry, where it is used as a reference compound for measuring the octane rating of gasoline.
Mécanisme D'action
The mechanism of action of 2,2,4,5-Tetramethylhexane is not well understood. However, it is known to be a non-polar solvent with a low dielectric constant. This means that it is able to dissolve non-polar compounds, but not polar compounds.
Biochemical and Physiological Effects:
There is no evidence to suggest that this compound has any significant biochemical or physiological effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,4,5-Tetramethylhexane is its low toxicity and relatively low cost. It is also a very effective solvent for non-polar compounds. However, it is not suitable for use with polar compounds, and it has a relatively low boiling point, which can make it difficult to work with at high temperatures.
Orientations Futures
There are many potential future directions for research involving 2,2,4,5-Tetramethylhexane. One area of interest is the development of new catalysts for the synthesis of this compound. Another potential area of research is the use of this compound as a solvent in the production of biofuels. Finally, there is potential for the use of this compound as a reference compound for measuring the octane rating of alternative fuels, such as ethanol and methanol.
Méthodes De Synthèse
2,2,4,5-Tetramethylhexane can be synthesized by the catalytic hydrogenation of isobutylene, which is a byproduct of the production of ethylene. This reaction is carried out at high pressures and temperatures in the presence of a catalyst, typically platinum or palladium.
Applications De Recherche Scientifique
2,2,4,5-Tetramethylhexane is used in scientific research for a variety of purposes. It is commonly used as a solvent, particularly in the field of organic chemistry. It is also used as a reference compound for measuring the octane rating of gasoline, which is an important parameter in the automotive industry.
Propriétés
Numéro CAS |
16747-42-5 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,2,4,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)9(3)7-10(4,5)6/h8-9H,7H2,1-6H3 |
Clé InChI |
KDRZICOOQNIJDN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)CC(C)(C)C |
SMILES canonique |
CC(C)C(C)CC(C)(C)C |
Autres numéros CAS |
16747-42-5 |
Synonymes |
2,2,4,5-tetramethylhexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




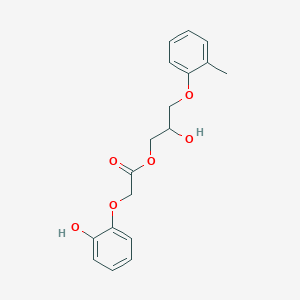
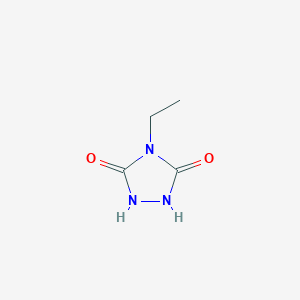
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)
